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Compound of Interest

Compound Name:
4-(2-Amino-4-

methylphenyl)piperazin-2-one

CAS No.: 1097785-67-5

Cat. No.: B1386267

Get Quote

Design, Synthesis, and Biological Profiling[1][2]

Executive Summary
The piperazin-2-one (ketopiperazine) scaffold represents a distinct structural evolution from the

ubiquitous piperazine moiety found in approved kinase inhibitors like Imatinib or Palbociclib.[1]

While piperazine serves primarily as a solubilizing linker, the introduction of the C2-carbonyl

group in piperazin-2-one confers unique electronic and conformational properties. This

modification reduces the basicity of the N1 nitrogen, introduces a hydrogen bond acceptor

(C=O), and constrains the ring pucker.

This guide details the application of piperazin-2-one derivatives in kinase drug discovery,

focusing on rational design principles, synthetic accessibility, and rigorous validation protocols

using TR-FRET and cellular target engagement assays.[1]
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Structural Advantages over Piperazine
In kinase inhibitor design, the transition from piperazine to piperazin-2-one offers three critical

advantages:

Hinge Region Mimicry: The lactam functionality (amide -NH-C=O) mimics the peptide

backbone, allowing the scaffold to interact directly with the kinase hinge region via bidentate

hydrogen bonding (Donor-Acceptor motif).[1]

Metabolic Stability: The oxidation of the carbon adjacent to the nitrogen reduces the liability

of N-dealkylation and N-oxidation often seen with basic piperazines.[1]

Vector Orientation: The planarity introduced by the amide bond alters the vector of

substituents at the N4 position, allowing access to different hydrophobic pockets (e.g., the

solvent-exposed front pocket or the gatekeeper region).[1]

Binding Mode Visualization
The following diagram illustrates the canonical binding mode of a piperazin-2-one derivative

within the ATP-binding pocket of a generic kinase (e.g., JAK2 or PLK1).[1]
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Figure 1: Schematic representation of the bidentate hydrogen bonding interaction between the

piperazin-2-one lactam motif and the kinase hinge region.[1]

Synthetic Accessibility
A major advantage of this scaffold is the modular synthetic access. A robust route involves the

alkylation of diamines or the cyclization of amino acid derivatives.

Key Synthetic Pathway (N1-Alkylation/Cyclization):

Starting Material: N-substituted ethylenediamine or amino acid esters.[1][3]

Cyclization: Reaction with chloroacetyl chloride or glyoxal derivatives.[1]

Diversification: The N4 position remains nucleophilic (if unprotected), allowing for late-stage

diversification via

or Buchwald-Hartwig coupling to heteroaryl cores (e.g., pyrimidines, quinolines).[1]

Protocol 1: Biochemical Potency (TR-FRET)
Objective: Determine the

of piperazin-2-one derivatives against a target kinase (e.g., PI3K

or CDK2) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Methodological Insight: We utilize a tracer-based displacement assay (e.g., LanthaScreen™).

[1] Unlike coupled enzyme assays, this method is less susceptible to fluorescent interference

from the inhibitors themselves—a common issue with extended aromatic systems.

Reagents & Equipment[1]
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35.

Tracer: Eu-labeled anti-GST antibody (donor) + AlexaFluor-labeled Kinase Tracer (acceptor).

[1]
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Plate: 384-well low-volume white microplate.[1]

Reader: PerkinElmer EnVision or Tecan Spark (TR-FRET module).

Step-by-Step Workflow
Compound Preparation:

Prepare 100x compound stocks in 100% DMSO (10-point dose response, 3-fold serial

dilution).

Dilute to 4x working concentration in Kinase Buffer (Final DMSO = 1%).

Enzyme/Antibody Mix:

Dilute Kinase and Eu-Antibody in Kinase Buffer.[1]

Note: The concentration of kinase should be near its

for the tracer to ensure assay sensitivity (typically 5 nM).[1]

Tracer Mix:

Dilute the AlexaFluor Tracer to 4x concentration.

Assay Assembly:

Add 5

L Compound (4x).

Add 5

L Kinase/Antibody Mix (2x).

Add 5

L Tracer (4x).

Total Volume = 20
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L.

Incubation:

Incubate at Room Temperature for 60 minutes (protected from light).

Data Acquisition:

Excitation: 340 nm.

Emission 1 (Donor): 615 nm.

Emission 2 (Acceptor): 665 nm.

Calculate TR-FRET Ratio:

.

1. Compound Prep
(DMSO Serial Dilution)

2. Add Kinase + Ab
(Eu-Labeled)

3. Add Tracer
(AlexaFluor)

4. Equilibrate
(60 min @ RT)

5. Read TR-FRET
(Ratio 665/615nm)

Click to download full resolution via product page

Figure 2: Workflow for the TR-FRET kinase binding displacement assay.

Protocol 2: Cellular Target Engagement
Objective: Validate that the biochemical potency translates to intracellular kinase inhibition

using Western Blotting. Context: Many piperazin-2-one derivatives show high biochemical

potency but suffer from poor permeability due to the polar lactam. This assay is the "Go/No-Go"

gate.

Experimental Setup
Cell Line: A549 or cell line relevant to target (e.g., MV-4-11 for FLT3/JAK).

Stimulation: Growth factors required to activate the pathway (e.g., IL-6 for JAK/STAT).[1]
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Protocol
Seeding: Seed

cells/well in 6-well plates. Incubate overnight.

Starvation: Replace media with serum-free media for 4–16 hours (crucial to reduce basal

phosphorylation).

Treatment:

Add inhibitor (at

and

) for 1 hour.

Include DMSO control.[1]

Stimulation: Add ligand (e.g., 10 ng/mL IL-6) for 15 minutes.

Lysis:

Wash with ice-cold PBS.

Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).

Detection:

Perform SDS-PAGE.

Blot for Phospho-protein (Target) and Total-protein (Loading Control).[1]

Success Criteria: Dose-dependent reduction in Phospho-signal without reduction in Total-

signal.[1]

Case Study: SAR Optimization
The following table summarizes a hypothetical Structure-Activity Relationship (SAR) study

based on literature trends for CDK2/PI3K inhibitors containing the piperazin-2-one scaffold [1]
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[2].

Core Structure: 4-(Heteroaryl)-1-phenylpiperazin-2-one[1]

Cmpd ID
N1-
Substituent
(R1)

N4-
Heteroaryl
(R2)

Kinase IC50
(nM)

Cell IC50
(nM)

Notes

PZ-01 H Pyrimidin-4-yl 450 >10,000

Good hinge

binder, poor

permeability.

[1]

PZ-02 Methyl Pyrimidin-4-yl 120 2,500

Methylation

improves

lipophilicity.[1]

PZ-03 3-Cl-Phenyl
Thieno[3,2-

d]pyrimidine
15 45

Optimized

hydrophobic

fit (PI3K

selective) [2].

[1]

PZ-04 4-Piperidinyl Benzofuran 40 150

Solubilizing

tail improves

cell uptake

[1].[1]

Analysis: Compound PZ-03 demonstrates the power of the scaffold.[1] The 3-Cl-phenyl group

at N1 fills the hydrophobic pocket adjacent to the hinge, while the piperazin-2-one ring provides

the rigid geometry required to orient the thieno-pyrimidine core correctly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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